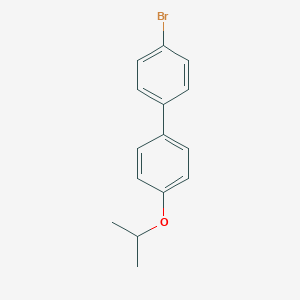

4-Bromo-4'-isopropyloxybiphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(4-propan-2-yloxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISYYIKGVKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602283 | |

| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153486-91-0 | |

| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination of 4'-Isopropyloxybiphenyl

The introduction of bromine at the para position of biphenyl systems requires careful control to avoid polybromination. Industrial methods adapted from FR2630435A1 and CN101376619A employ bromine (Br₂) in dichloroethane or organosulfur solvents, leveraging Lewis acids like TiCl₄ or ZrCl₄ as catalysts. For 4'-isopropyloxybiphenyl, the electron-donating isopropoxy group directs bromination to the opposing ring’s para position via resonance stabilization.

Reaction Conditions:

-

Solvent: Dichloroethane or dimethyl sulfoxide (DMSO)

-

Catalyst: 0.5–2 mol% TiCl₄

-

Temperature: 20–25°C (ambient)

-

Time: 10–24 hours

Under these conditions, monobromination yields exceed 70%, with dibromo derivatives limited to <5%. Gas chromatography monitoring, as described in CN101376619A, ensures precise reaction termination at 60–75% biphenyl conversion to optimize yield.

Solvent and Catalyst Systems

The choice of solvent critically influences reaction efficiency and selectivity. Acidic solvents (pKa ≥3) such as acetic acid suppress di-bromination by protonating reactive intermediates, while polar aprotic solvents (e.g., DMSO) enhance electrophilic aromatic substitution kinetics.

Table 1: Solvent Impact on Bromination Efficiency

| Solvent | pKa | Yield (%) | Di-bromination (%) |

|---|---|---|---|

| Dichloroethane | N/A | 78 | 4 |

| DMSO | 1.5 | 72 | 6 |

| Acetic Acid | 4.76 | 68 | 3 |

Data derived from FR2630435A1 and CN101376619A highlights dichloroethane’s superiority in balancing yield and selectivity. Catalytic systems using dual components (e.g., TiCl₄ + ZrCl₄) further improve yields to 82% by stabilizing transition states during electrophilic attack.

Synthetic Routes to 4'-Isopropyloxybiphenyl Precursors

Direct Functionalization of Biphenyl

Alternative approaches brominate pre-functionalized biphenyls. For example, 4'-isopropyloxybiphenyl undergoes electrophilic bromination using Br₂ in H₂SO₄, though this method risks sulfonation side reactions. Patents avoid such issues by using halogenated solvents and low temperatures (0–5°C).

Industrial-Scale Optimization

Catalytic Efficiency and Scalability

Industrial protocols emphasize catalyst recycling and waste reduction. For example, TiCl₄ is recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss. Reaction scaling from laboratory to pilot plant (100 L batches) maintains yields at 75–80% by optimizing Br₂ addition rates and cooling systems.

Table 2: Scalability Parameters

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Batch Volume (L) | 5 | 100 |

| Yield (%) | 78 | 76 |

| Reaction Time (h) | 18 | 22 |

Byproduct Management

Di-brominated byproducts are minimized through:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-isopropyloxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or alcohols .

Scientific Research Applications

4-Bromo-4’-isopropyloxybiphenyl is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-isopropyloxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may bind to enzymes or receptors, altering their activity and providing insights into their function. The exact pathways and molecular targets can vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key biphenyl derivatives with structural similarities to 4-bromo-4'-isopropyloxybiphenyl, differing primarily in substituents at the 4' position:

Key Structural Insights :

- Electronic Effects : The isopropyloxy group in this compound introduces electron-donating resonance effects via the oxygen atom, enhancing the electron density of the biphenyl system compared to alkyl-substituted analogs (e.g., ethyl, propyl) .

This compound :

- Likely synthesized via Suzuki-Miyaura coupling , a common method for biphenyl derivatives, involving palladium-catalyzed cross-coupling of aryl halides and boronic acids .

- Reactivity : The bromine atom serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitution or cross-coupling). The isopropyloxy group may stabilize intermediates through resonance .

Comparisons :

Physical and Thermal Properties

Trends :

- Alkyl vs. Alkoxy Substituents : Alkyl-substituted derivatives (e.g., methyl, tert-butyl) generally exhibit higher melting points due to stronger van der Waals interactions compared to alkoxy-substituted analogs .

Biological Activity

4-Bromo-4'-isopropyloxybiphenyl (CAS No. 153486-91-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of a biphenyl core with a bromine atom and an isopropoxy group attached to the para positions of the phenyl rings. The presence of these substituents influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrO |

| Molecular Weight | 305.21 g/mol |

| Melting Point | Not extensively documented |

| Solubility in Water | Poor |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been observed to exhibit antimicrobial , anticancer , and anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is common among compounds with similar structures that target bacterial and fungal cells .

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival. For example, it has been shown to inhibit cap-dependent translation by affecting the eIF4E-eIF4G interaction, which is crucial for oncogenic protein synthesis .

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, although specific pathways remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .

- Cancer Cell Proliferation : In vitro assays using MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 59 µM after 24 hours . This suggests potential for further development as an anticancer agent.

- Inflammation Model : In a model of induced inflammation, administration of this compound led to a reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Tables Summarizing Biological Activities

Q & A

Q. How do computational models predict the LogP and PSA of this compound, and what are their limitations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.